molecular formula C20H27N3O3 B6769151 N-[1-(2-cyclohexyloxypyridine-4-carbonyl)azetidin-3-yl]cyclobutanecarboxamide

N-[1-(2-cyclohexyloxypyridine-4-carbonyl)azetidin-3-yl]cyclobutanecarboxamide

Cat. No.: B6769151
M. Wt: 357.4 g/mol
InChI Key: QTQLIFICHCTCJY-UHFFFAOYSA-N
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Description

N-[1-(2-cyclohexyloxypyridine-4-carbonyl)azetidin-3-yl]cyclobutanecarboxamide: is a complex organic compound featuring a unique structure that combines a pyridine ring, an azetidine ring, and a cyclobutane ring

Properties

IUPAC Name

N-[1-(2-cyclohexyloxypyridine-4-carbonyl)azetidin-3-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3/c24-19(14-5-4-6-14)22-16-12-23(13-16)20(25)15-9-10-21-18(11-15)26-17-7-2-1-3-8-17/h9-11,14,16-17H,1-8,12-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTQLIFICHCTCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC2=NC=CC(=C2)C(=O)N3CC(C3)NC(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-cyclohexyloxypyridine-4-carbonyl)azetidin-3-yl]cyclobutanecarboxamide typically involves multiple steps:

    Formation of the Pyridine Derivative: The initial step involves the preparation of the 2-cyclohexyloxypyridine-4-carbonyl chloride. This can be achieved by reacting 2-cyclohexyloxypyridine with thionyl chloride under reflux conditions.

    Azetidine Ring Formation: The azetidine ring is synthesized separately, often starting from azetidine-3-carboxylic acid. This intermediate is then protected and functionalized to introduce the desired substituents.

    Coupling Reaction: The final step involves coupling the pyridine derivative with the azetidine intermediate. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyloxy group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogen or nitro groups on the pyridine ring.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(2-cyclohexyloxypyridine-4-carbonyl)azetidin-3-yl]cyclobutanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

Medically, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-[1-(2-cyclohexyloxypyridine-4-carbonyl)azetidin-3-yl]cyclobutanecarboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-cyclohexyloxypyridine-4-carbonyl)azetidin-3-yl]cyclopentanecarboxamide
  • N-[1-(2-cyclohexyloxypyridine-4-carbonyl)azetidin-3-yl]cyclohexanecarboxamide

Uniqueness

Compared to similar compounds, N-[1-(2-cyclohexyloxypyridine-4-carbonyl)azetidin-3-yl]cyclobutanecarboxamide is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

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